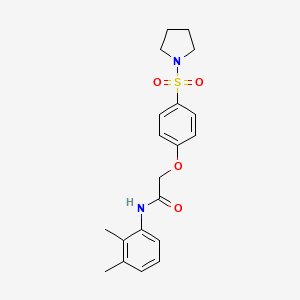
N-ethyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine and agriculture. This compound is a member of the oxadiazole family and has been synthesized using various methods, which will be discussed in In this paper, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-ethyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline.
Wirkmechanismus
The mechanism of action of N-ethyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline is not yet fully understood. However, studies have suggested that this compound exerts its biological activity by interacting with various cellular targets. In cancer cells, N-ethyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to inhibit the activity of various proteins involved in cell proliferation and survival, including Akt, mTOR, and NF-κB. In plant pathogens, this compound has been shown to inhibit the activity of various enzymes involved in the biosynthesis of essential metabolites, including chitin synthase and β-glucan synthase.
Biochemical and Physiological Effects:
N-ethyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, disrupt the mitochondrial membrane potential, and activate caspase-dependent pathways. In plant pathogens, this compound has been shown to inhibit the growth of various plant pathogens by inhibiting the activity of essential enzymes involved in the biosynthesis of chitin and β-glucan.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-ethyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline in lab experiments include its potential applications in various areas of scientific research, including medicine and agriculture. This compound has been shown to exhibit anticancer activity and can inhibit the growth of various plant pathogens. However, the limitations of using this compound in lab experiments include its potential toxicity and instability, which require careful handling and purification.
Zukünftige Richtungen
There are several future directions for the study of N-ethyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline. One of the major areas of future research is in the development of new anticancer agents based on the structure of this compound. Studies have shown that modifications to the structure of this compound can lead to improved anticancer activity and reduced toxicity. Another area of future research is in the development of new plant protection agents based on the structure of this compound. Studies have shown that modifications to the structure of this compound can lead to improved efficacy against various plant pathogens. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and its potential applications in various areas of scientific research.
Conclusion:
N-ethyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine and agriculture. This compound has been synthesized using various methods and has been studied for its potential applications in cancer treatment and plant protection. The mechanism of action of this compound is not yet fully understood, but studies have suggested that it interacts with various cellular targets. The advantages of using this compound in lab experiments include its potential applications in various areas of scientific research, while the limitations include its potential toxicity and instability. There are several future directions for the study of this compound, including the development of new anticancer agents and plant protection agents, and further studies to elucidate its mechanism of action and potential applications in various areas of scientific research.
Synthesemethoden
The synthesis of N-ethyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been achieved using various methods. One of the methods reported in the literature involves the reaction of 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid with N-ethyl-4-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid with N-ethyl-2-amino-4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The synthesis of this compound requires careful handling and purification due to its potential toxicity and instability.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been studied for its potential applications in various areas of scientific research. One of the major applications of this compound is in the field of medicine, where it has been shown to exhibit anticancer activity. Studies have reported that N-ethyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways. This compound has also been studied for its potential applications in agriculture as a pesticide and fungicide due to its ability to inhibit the growth of various plant pathogens.
Eigenschaften
IUPAC Name |
N-ethyl-2-nitro-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-2-17-12-4-3-11(9-13(12)20(21)22)14-18-15(23-19-14)10-5-7-16-8-6-10/h3-9,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDYEFMHZVQVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dimethoxy-N'-[(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7690709.png)






![4-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7690774.png)



![N-(4-(N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7690786.png)